molecular formula C21H16ClN5O2S2 B2538466 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892737-34-7

10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2538466
CAS No.: 892737-34-7
M. Wt: 469.96
InChI Key: HSQLMEZVWIMTII-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heterocyclic systems characterized by a fused tricyclic core containing sulfur and nitrogen atoms. Its complex architecture suggests synthetic challenges, likely involving sulfonylation and cyclization steps to assemble the tricyclic framework.

Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-13(14-5-3-2-4-6-14)23-19-18-17(11-12-30-18)27-20(24-19)21(25-26-27)31(28,29)16-9-7-15(22)8-10-16/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQLMEZVWIMTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the thia-tetraazatricyclo framework and the introduction of the chlorobenzenesulfonyl and phenylethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives containing sulfonamide groups possess antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, N-substituted derivatives have demonstrated moderate to high inhibition against bacterial strains .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro using assays such as the Sulforhodamine B assay against breast cancer cell lines .

Case Studies

Several case studies highlight the compound's efficacy in biological applications:

  • Antibacterial Evaluation : A study synthesized related sulfonamide derivatives and evaluated their antibacterial activity against multiple strains. Compounds were found to exhibit varying degrees of inhibition depending on their structural modifications .
  • Anticancer Screening : In vitro studies demonstrated that certain derivatives displayed cytotoxic effects on cancer cells with IC50 values below 100 μM. This suggests that structural modifications can enhance anticancer activity .

Mechanism of Action

The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its tetraazatricyclo core with a sulfur atom and sulfonyl group. Below is a comparative analysis with analogous systems:

Compound Core Structure Key Substituents Biological Relevance
10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-tetraazatricyclo[7.3.0.0²⁶]dodeca-pentaen Tetraazatricyclo + thia 4-chlorobenzenesulfonyl, phenylethylamine Not explicitly reported
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-tetraazatricyclo[7.3.0.0²⁶]dodeca-pentaen Same core 4-methylbenzenesulfonyl, 4-ethoxyphenyl Hypothesized for enhanced solubility
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane + oxa/aza Benzothiazole, dimethylaminophenyl Antimicrobial screening candidates
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[7.3.0.0²⁶]dodeca-pentaene Hexaazatricyclo 4-chlorophenyl, methyl Structural stability via X-ray analysis

Key Observations :

  • Core Heteroatoms : The inclusion of sulfur (thia) in the tricyclic system differentiates it from purely nitrogen- or oxygen-containing analogs (e.g., oxa-aza spiro compounds) .
  • Substituent Effects: The phenylethylamine moiety could confer lipophilicity, contrasting with the polar ethoxyphenyl or dimethylaminophenyl groups in analogs .

Comparison with Analog Syntheses :

  • Spiro Compounds : and highlight the use of 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazole derivatives to construct spiro-aza frameworks, requiring precise stoichiometry to avoid side products .
  • Hexaazatricyclo Derivatives : Synthesis involves multi-step cyclization under controlled pH and temperature, as seen in , where crystal structure validation was critical .

Pharmacological and Physicochemical Properties

Solubility and Stability :

  • The 4-chlorobenzenesulfonyl group likely reduces aqueous solubility compared to non-halogenated analogs (e.g., 4-methylbenzenesulfonyl) but may improve membrane permeability .
  • The tricyclic core’s rigidity, as observed in X-ray studies of similar hexaazatricyclo compounds, suggests thermal stability .

Hypothetical Bioactivity :

  • Benzothiazole-containing analogs () exhibit antimicrobial activity, implying that the target compound’s thia-aza core could share similar mechanisms .
  • The phenylethylamine moiety may target aminergic receptors, though this requires experimental validation.

Biological Activity

The compound 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with various amine derivatives under controlled conditions. The method often includes the use of polar aprotic solvents and activation agents such as sodium hydride to facilitate the formation of sulfonamide derivatives. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating similar compounds, derivatives containing the sulfonamide group demonstrated moderate inhibition against various bacterial strains. Specifically, certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainInhibition Zone (mm)
5cE. coli12
5cS. aureus15
5cP. aeruginosa10

Antiviral Activity

In addition to antibacterial properties, compounds with structural similarities to 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia have been evaluated for antiviral activity. For instance, certain sulfonamide derivatives were tested against SARS-CoV and exhibited inhibitory effects on viral replication in vitro .

CompoundIC50 (μM)CC50 (μM)
C012253.1>100
C034555.887

Anticancer Activity

The biological activity of sulfonamide compounds extends to anticancer effects as well. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of key enzymes or receptors that facilitate tumor growth .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives including the target compound, researchers found that modifications in the chemical structure significantly influenced antibacterial efficacy. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial enzymes essential for cell wall synthesis.

Case Study 2: Antiviral Screening

Another study focused on the antiviral screening of related sulfonamide compounds against HIV and other viruses. The results indicated that some structural modifications could enhance antiviral potency while reducing cytotoxicity .

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